Methyl tetradec-5-enoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl tetradec-5-enoate” is a naturally occurring ester. It is commonly used in the fragrance and flavor industries due to its fruity, floral scent. It is also known as Methyl myristoleate or methyltetradec-5-enoate .

Synthesis Analysis

“Methyl tetradec-5-enoate” can be synthesized from myristoleic acid and methanol in the presence of a catalyst . The reaction is catalyzed by strong acids, such as sulfuric acid or p-toluenesulfonic acid . The product is then purified using distillation or chromatography .

Molecular Structure Analysis

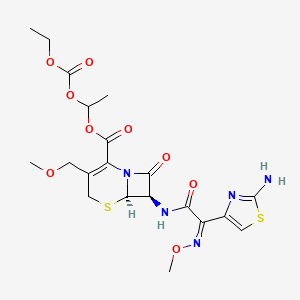

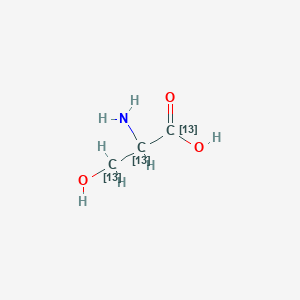

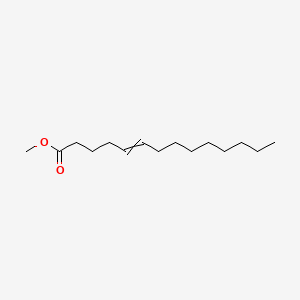

The molecular formula of “Methyl tetradec-5-enoate” is C15H28O2 . The InChI code is InChI=1S/C15H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15 (16)17-2/h10-11H,3-9,12-14H2,1-2H3 . The Canonical SMILES is CCCCCCCCC=CCCCC (=O)OC .

Physical And Chemical Properties Analysis

“Methyl tetradec-5-enoate” has a molecular weight of 240.38 g/mol . It is a pale yellow liquid that is insoluble in water . It has a faint fruity and floral odor and a sweet taste .

科学的研究の応用

Synthesis of Tetrazole Derivatives : Methyl tetradec-5-enoate derivatives have been utilized in the synthesis of tetrazole compounds. For instance, Methyl 4-oxo-trans-2-octadecenoate, a related compound, was used to produce tetrazole derivatives, which are characterized by spectral and elemental methods (Mustafa et al., 1984).

Preparation of Alpha-Bromo 5-Methyl Tetrazoles : Alpha-bromo 5-methyl tetrazole derivatives from long-chain fatty alkenoates, including Methyl tetradec-5-enoate analogs, have been synthesized. These compounds have significant synthetic utility and biological importance (Rauf & Parveen, 2004).

Study of Oxymercuration-Demercuration Reactions : Research on the oxymercuration-demercuration reactions of various unsaturated fatty esters, including methyl tetradec-5-enoate analogs, has been conducted. This study provides insights into the formation of keto- and hydroxy-esters (Lam & Jie, 1976).

Synthesis of Unsubstituted Tetramates : The use of Methyl tetradec-5-enoate related compounds in the synthesis of 3,5-unsubstituted 4-O-alkyl tetramates has been explored. These tetramates were prepared from methyl (E)-3-benzyloxy-4-oxobut-2-enoate (Paintner et al., 2002).

Synthesis of Sex Attractants of Lepidoptera : Methyl tetradec-5-enoate derivatives have been synthesized as part of a new route to create attractants for certain Lepidoptera species. The method involves the coupling of specific aldehydes with methyl 11-bromoundecanoate (Dzhemilev et al., 2004).

Ring-Expansion Studies : Studies on ring-expansion reactions of methyl 2-bromomethyl-5-oxiranylpent-2-enoate, a compound related to Methyl tetradec-5-enoate, have been conducted. The reactions with various acids were explored to understand the formation of tetrahydropyran and tetrahydrofuran derivatives (Tokumasu et al., 1998).

Safety And Hazards

“Methyl tetradec-5-enoate” is not intended for human or veterinary use. It is for research use only. It is recommended to handle it under inert gas and protect it from moisture . It should be kept away from heat/sparks/open flames/hot surfaces .

Relevant Papers

One relevant paper titled “Synthesis of methyl (Z)-tetracos-5-enoate and both enantiomers of ethyl (E)-6-methyltetracos-4-enoate: possible intermediates in the biosynthesis of mycolic acids in mycobacteria” discusses the synthesis of “Methyl tetradec-5-enoate” and its possible role in the biosynthesis of mycolic acids in mycobacteria .

特性

IUPAC Name |

methyl tetradec-5-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h10-11H,3-9,12-14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAFYJSDEQGSUTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl tetradec-5-enoate | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。